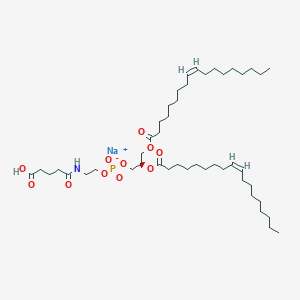

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt)

Description

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt) is a synthetic phospholipid derivative characterized by a dioleoyl (18:1) fatty acid chain configuration, a phosphoethanolamine headgroup, and a glutaryl moiety conjugated to the ethanolamine group. This modification introduces a carboxylic acid-functionalized spacer, enabling covalent coupling to biomolecules (e.g., proteins, peptides) or surface immobilization. These derivatives share a common PE backbone but differ in headgroup functionalization, which dictates their biochemical and biophysical properties.

Properties

IUPAC Name |

sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(4-carboxybutanoylamino)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H84NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-45(51)55-40-42(41-57-59(53,54)56-39-38-47-43(48)34-33-35-44(49)50)58-46(52)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,42H,3-16,21-41H2,1-2H3,(H,47,48)(H,49,50)(H,53,54);/q;+1/p-1/b19-17-,20-18-;/t42-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVWNFLYXKTNQV-IEONMYGQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H83NNaO11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677170 | |

| Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(4-carboxybutanamido)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

880.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111516-02-0 | |

| Record name | N-Glutaryl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111516020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(4-carboxybutanamido)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-GLUTARYL-1,2-DIOLEOYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MYJ4OAR51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Protection and Deprotection Strategy

A key insight from related glycerophosphoethanolamine syntheses is the use of a three-step protection-deprotection strategy to ensure selective functionalization:

Step 1: Protection of the Primary Amine

The amine group is protected using an acid-labile trityl group to prevent unwanted reactions during subsequent hydrolysis steps.Step 2: Hydrolysis of the Lipid Backbone

Strong base hydrolysis is applied to the protected intermediate to selectively cleave undesired groups without affecting the protected amine.Step 3: Deprotection

Mild acidic treatment, typically with trifluoroacetic acid, removes the trityl group, yielding the free amine functionalized lipid. This step is efficient and rapid, providing a high yield (66% reported in similar syntheses).

While this exact method is described for sn-glycero-3-phosphoethanolamine, it offers a valuable blueprint for preparing N-modified phosphoethanolamines such as the glutaryl derivative.

Formulation and Stock Solution Preparation

Once synthesized, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt) is typically handled as a hygroscopic solid with high purity (>99%) and requires careful formulation for biological applications.

A typical preparation method for in vivo or in vitro formulations involves dissolving the compound in a sequence of solvents to achieve a clear, stable solution:

| Step | Solvent Added | Purpose | Notes |

|---|---|---|---|

| 1 | DMSO (Dimethyl sulfoxide) | Master stock dissolution | Dissolve compound fully; concentration depends on experiment |

| 2 | PEG300 (Polyethylene glycol 300) | Solubility enhancement | Mix and clarify before next step |

| 3 | Tween 80 (Polysorbate 80) | Surfactant to stabilize solution | Mix and clarify before next step |

| 4 | ddH2O (Double-distilled water) or Corn oil | Final dilution | Ensure clear solution before use |

This stepwise addition ensures solubility and stability of the lipid in aqueous or mixed solvent systems. Physical methods such as vortexing, ultrasound, or gentle heating may be used to aid dissolution.

Purity and Quality Control

Certificates of Analysis from reputable suppliers confirm the compound's purity (>99%) and batch-to-batch consistency. Analytical techniques used include:

- High-resolution mass spectrometry

- Nuclear magnetic resonance (NMR)

- Elemental analysis for percent composition (C, H, N, Na, O, P)

Typical elemental composition for this compound is:

| Element | Percent Composition |

|---|---|

| Carbon (C) | 62.78% |

| Hydrogen (H) | 9.51% |

| Nitrogen (N) | 1.59% |

| Sodium (Na) | 2.61% |

| Oxygen (O) | 20.00% |

| Phosphorus (P) | 3.52% |

These data confirm the expected molecular formula $$C{46}H{83}NO_{11}PNa$$ and molecular weight (~880.115 g/mol).

Research Findings Relevant to Preparation

- Surface-engineered liposomes incorporating this compound have been successfully prepared for siRNA and chemotherapeutic delivery, indicating the compound’s compatibility with lipid bilayer formation and functionalization.

- PEGylated polymeric micellar formulations using glutaryl-modified phosphoethanolamines have shown enhanced drug sensitization effects, highlighting the importance of precise chemical modification and formulation protocols.

Summary Table: Preparation Method Highlights

| Preparation Aspect | Details |

|---|---|

| Starting Material | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) |

| Functionalization | N-(glutaryl) modification via reaction with glutaric derivatives |

| Protection Strategy | Amine protection with trityl group, base hydrolysis, acid deprotection |

| Formulation Solvents | DMSO → PEG300 → Tween 80 → ddH2O or Corn oil |

| Purity | >99% confirmed by analytical methods |

| Storage | -20°C, hygroscopic, stable for 1 year |

| Analytical Techniques | Mass spectrometry, NMR, elemental analysis |

Chemical Reactions Analysis

Types of Reactions

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt) undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.

Oxidation: The olefinic bonds in the fatty acid chains can be oxidized to form epoxides or diols.

Substitution: The amino group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides

Major Products

Hydrolysis: Produces free fatty acids and glycerophosphoethanolamine.

Oxidation: Forms epoxides or diols from the olefinic bonds.

Substitution: Yields various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt) has a wide range of applications in scientific research:

Chemistry: Used in the study of lipid bilayers and membrane dynamics.

Biology: Essential in the formation of liposomes for drug delivery and gene therapy.

Medicine: Utilized in the development of lipid-based drug delivery systems.

Industry: Employed in the formulation of cosmetics and personal care products .

Mechanism of Action

The compound exerts its effects primarily through its ability to form lipid bilayers and vesicles. These structures can encapsulate drugs or other molecules, facilitating their delivery to target cells. The molecular targets include cell membranes, where the compound integrates and alters membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphoethanolamine Derivatives

Functional Headgroup Modifications

The key distinction among PE derivatives lies in their headgroup modifications, which tailor them for specific applications:

Biophysical and Biochemical Properties

- Biotinyl-Cap-PE : Exhibits high affinity for streptavidin (Ka ~10¹⁵ M⁻¹), enabling stable complexation in lipid bilayers. Used at 4 mol% in DOPC liposomes for T-cell synaptic interface studies .

- DOPE-PEG2000 : Reduces liposome aggregation by steric hindrance; increases circulation half-life in vivo. Critical for stabilizing liposomes in natural seawater (retention >70% after 7 days) .

- Rhodamine-PE : Fluorescence emission at 590 nm (excitation 560 nm); used to monitor lipid phase separation in liposomes .

- Maleimide-PE : Enables covalent attachment of RGD peptides (e.g., GRGDNP) for integrin-mediated cell targeting .

Stability and Compatibility

- Oxidative Stability : Dioleoyl (18:1) chains confer higher oxidative stability compared to polyunsaturated analogs (e.g., DOPA) but less than saturated derivatives (e.g., DSPE) .

- pH Sensitivity : Glutaryl-modified PE derivatives (hypothetical) may exhibit pH-dependent charge behavior due to carboxylic acid groups, unlike PEGylated or biotinylated analogs .

Biotinyl-Cap-PE in Membrane Biology

- Integrated into planar lipid bilayers to study T-cell receptor clustering, demonstrating that 4 mol% Biotinyl-Cap-PE optimizes streptavidin-biotin binding without disrupting membrane fluidity .

- Used to generate phase-separated liposomes, where biotinylated domains enhance avidity to streptavidin-coated surfaces .

PEGylated PE in Drug Delivery

- Liposomes containing 5–10 mol% DOPE-PEG2000 resist protein adsorption in serum, critical for evading immune clearance .

- Contrastingly, excessive PEGylation (>15 mol%) induces micelle formation, compromising vesicle integrity .

Fluorescent PE Derivatives

- Rhodamine-PE-labeled vesicles enable real-time tracking of lipid exchange between membranes, revealing fusion kinetics in synaptic models .

Limitations and Challenges

- Batch Variability: Commercial PE derivatives (e.g., Avanti Polar Lipids) show minor lot-to-lot variability in purity (<2% impurities), necessitating HPLC validation for critical applications .

- Functional Group Interference : Maleimide-PE may undergo hydrolysis in aqueous buffers (t1/2 ~1 h at pH 7.4), requiring fresh preparation .

Biological Activity

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt), commonly referred to as 18:1 Glutaryl PE , is a phospholipid that has garnered attention in biomedical research, particularly in drug delivery systems and cancer therapy. This article delves into its biological activity, highlighting its chemical properties, mechanisms of action, and research findings.

- Molecular Formula : CHNNaOP

- Molecular Weight : 882.15 g/mol

- CAS Number : 111516-02-0

- Hygroscopic : Yes

- Light Sensitive : No

- Purity : >99% .

Composition Breakdown

| Element | Percentage |

|---|---|

| Carbon | 62.78% |

| Hydrogen | 9.51% |

| Nitrogen | 1.59% |

| Sodium | 2.61% |

| Oxygen | 20.00% |

| Phosphorus | 3.52% |

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt) exhibits several biological activities that are primarily linked to its role in lipid-based drug delivery systems:

- Cell Membrane Interaction : As a phospholipid, it integrates into cell membranes, facilitating the incorporation of therapeutic agents into lipid nanoparticles, enhancing cellular uptake and bioavailability.

- Targeted Drug Delivery : The glutaryl modification allows for the conjugation of targeting ligands, improving the specificity of drug delivery to cancerous tissues while minimizing systemic toxicity .

Case Studies and Research Findings

- Cancer Therapy : In a study by Mendes et al. (2019), liposomes incorporating 18:1 Glutaryl PE were used as carriers for siRNA and chemotherapeutics. The results indicated a significant increase in the therapeutic efficacy against drug-resistant cancer cells compared to conventional delivery systems .

- Lipid-Based Nanoparticles : Research highlighted in a review on lipid-based drug delivery systems demonstrated that liposomes containing this phospholipid could effectively encapsulate anticancer drugs, leading to improved pharmacokinetics and therapeutic outcomes in murine models of cancer .

- Stability and Storage : The compound is noted for its stability under controlled conditions (stored at -20°C), which is crucial for maintaining its biological activity during research and clinical applications .

Comparative Analysis with Other Phospholipids

To understand the efficacy of 18:1 Glutaryl PE better, it is beneficial to compare it with other common phospholipids used in drug delivery:

| Phospholipid | Targeted Delivery | Stability | Encapsulation Efficiency |

|---|---|---|---|

| 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | Moderate | Moderate | High |

| Phosphatidylcholine (PC) | Low | High | Moderate |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | Low | High | Low |

Q & A

How can researchers optimize the conjugation efficiency of this phospholipid with polyethylenimine (PEI) for gene delivery nanoparticle synthesis?

Methodological Answer:

The glutaryl-modified headgroup enables covalent conjugation with cationic polymers like PEI via carbodiimide chemistry. To optimize efficiency:

- Activate the phospholipid’s carboxyl group using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) and N-hydroxysuccinimide (NHS) in chloroform .

- Maintain a 1:1 molar ratio of phospholipid to PEI (e.g., 5.5 µM each) to avoid excess unreacted polymer.

- Use triethylamine (TEA) as a catalyst and stir for 24 hours at room temperature to ensure complete reaction .

- Validate conjugation success via thin-layer chromatography (TLC) or mass spectrometry.

What advanced techniques are recommended for studying this phospholipid’s role in membrane fusion or lipid bilayer dynamics?

Methodological Answer:

- Resonance Energy Transfer (RET): Incorporate fluorescent analogs like NBD-labeled (donor) and rhodamine-labeled (acceptor) lipids into liposomes. Monitor energy transfer efficiency to quantify membrane proximity during fusion .

- Single-Molecule Tracking: Use biotinylated versions of the phospholipid (e.g., biotin-DOPE) in streptavidin-functionalized lipid bilayers to study real-time diffusion dynamics via total internal reflection fluorescence (TIRF) microscopy .

- Phase Behavior Analysis: Employ differential scanning calorimetry (DSC) to assess thermotropic phase transitions influenced by acyl chain unsaturation and glutaryl modifications .

How does the glutaryl modification impact this phospholipid’s chemical reactivity compared to unmodified phosphatidylethanolamines?

Methodological Answer:

The glutaryl group introduces a terminal carboxyl moiety, enabling:

- Covalent Coupling: Facilitates conjugation with amine-containing molecules (e.g., polymers, peptides) via EDCI/NHS chemistry, unlike unmodified phosphatidylethanolamines .

- pH-Dependent Behavior: The carboxyl group’s ionization state (pKa ~4.5) affects lipid interactions in acidic environments (e.g., endosomal compartments during gene delivery) .

- Steric Effects: The extended glutaryl chain may reduce packing density in lipid bilayers, altering membrane fluidity and fusion kinetics .

What experimental strategies are critical for resolving contradictions in data related to this phospholipid’s stability in lipid nanoparticles?

Methodological Answer:

- Controlled Storage Conditions: Store lyophilized formulations at −20°C in inert atmospheres to prevent oxidation of oleoyl chains .

- Stability Assays: Use dynamic light scattering (DLS) to monitor nanoparticle size over time. Aggregation >20% indicates instability .

- Oxidation Analysis: Quantify lipid peroxidation products (e.g., malondialdehyde) via thiobarbituric acid reactive substances (TBARS) assay when comparing batch-to-batch variability .

How can researchers design liposomes with controlled surface charge using this phospholipid for targeted drug delivery?

Methodological Answer:

- Charge Modulation: Blend the anionic glutaryl-phospholipid with cationic lipids (e.g., DOTAP) or zwitterionic lipids (e.g., DOPC) to fine-tune surface ζ-potential .

- PEGylation: Incorporate PEG-lipids (e.g., PEG350-PE) to reduce opsonization while retaining targeting ligands .

- Validation: Measure ζ-potential via electrophoretic light scattering and confirm colloidal stability in physiological buffers (e.g., PBS, pH 7.4) .

What methodologies are recommended for analyzing this phospholipid’s interactions with membrane-associated proteins?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize the phospholipid on a sensor chip and measure binding kinetics with purified proteins (e.g., annexins) .

- Cryo-Electron Microscopy (Cryo-EM): Visualize protein-lipid complexes in near-native states to resolve structural interactions .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics by titrating proteins into lipid vesicle suspensions .

How can researchers mitigate batch-to-batch variability in lipid nanoparticles containing this phospholipid?

Methodological Answer:

- Quality Control: Use HPLC with evaporative light scattering detection (ELSD) to verify phospholipid purity (>98%) and acyl chain composition .

- Standardized Hydration Protocols: Prepare liposomes via extrusion (100 nm pores) in 10 mM TES buffer (pH 7.4) with 100 mM NaCl to ensure uniform size distribution .

- Inter-laboratory Reproducibility: Share detailed synthesis protocols, including solvent removal rates (e.g., nitrogen gas flow) and hydration temperatures .

What advanced computational tools support the rational design of experiments involving this phospholipid?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model bilayer systems with tools like GROMACS to predict phase behavior and interaction energetics with embedded proteins .

- AI-Driven Synthesis Planning: Use platforms like Chematica to predict optimal reaction pathways for derivatizing the glutaryl group .

- QSPR Modeling: Correlate phospholipid structure (e.g., acyl chain length, headgroup charge) with experimental parameters like encapsulation efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.